molecular formula C12H8BrNO3S B2836633 2-(4-Bromobenzamido)thiophene-3-carboxylic acid CAS No. 926241-98-7

2-(4-Bromobenzamido)thiophene-3-carboxylic acid

Cat. No.: B2836633
CAS No.: 926241-98-7
M. Wt: 326.16
InChI Key: NEPQUINUAIDARA-UHFFFAOYSA-N
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Description

“2-(4-Bromobenzamido)thiophene-3-carboxylic acid” is an organic compound with the molecular formula C12H8BrNO3S and a molecular weight of 326.17 . It is also known by its IUPAC name, 2-[(4-bromobenzoyl)amino]-3-thiophenecarboxylic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H8BrNO3S/c13-8-3-1-7 (2-4-8)10 (15)14-11-9 (12 (16)17)5-6-18-11/h1-6H, (H,14,15) (H,16,17) .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. Thiophene derivatives are generally involved in a variety of chemical reactions, including condensation reactions such as the Gewald reaction .

The storage temperature and other physical properties are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Reactions

2-(4-Bromobenzamido)thiophene-3-carboxylic acid is a compound of interest due to its involvement in various chemical reactions and synthesis processes. For instance, thiophene carboxylic acids, including derivatives similar to this compound, have been explored for perarylation reactions, where they undergo cleavage of C-H bonds and decarboxylation when treated with aryl bromides in the presence of palladium catalysts, yielding tetraarylated products (Nakano et al., 2008). Furthermore, derivatives of thiophene-containing compounds have shown remarkable potential in creating a variety of heterocyclic compounds due to their anticancer, antibacterial, antiviral, and antioxidant activities (Mabkhot et al., 2017).

Biological Activities

Compounds related to this compound have been synthesized for biological evaluation, showcasing potential anti-inflammatory properties. For example, 5-substituted benzo[b]thiophene derivatives were synthesized and exhibited significant anti-inflammatory activity, highlighting the therapeutic potential of thiophene carboxylic acid derivatives in medicinal chemistry (Radwan et al., 2009).

Material Science Applications

In material science, thiophene carboxylic acids and their derivatives play a crucial role in the development of luminescent materials. For instance, complexes formed from thiophene carboxylic acids with specific bases exhibit strong photoluminescence, which is of interest for applications in optoelectronic devices (Osterod et al., 2001).

Catalytic Applications

Furthermore, thiophene carboxylic acids serve as important intermediates in catalytic applications. For example, palladium-mediated coupling approaches to synthesize benzo[b]thiophenes have been developed, showcasing the versatility of these compounds in organic synthesis and their potential in the production of novel pharmaceutical agents (Flynn et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . The signal word for this compound is "Warning" .

Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3S/c13-8-3-1-7(2-4-8)10(15)14-11-9(12(16)17)5-6-18-11/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPQUINUAIDARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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